1-Bromo-2-(Trifluoromethylthio)Benzene

Übersicht

Beschreibung

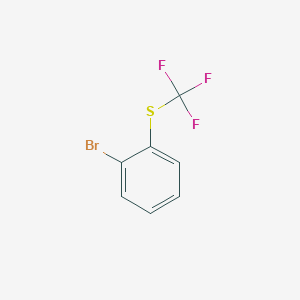

1-Bromo-2-(Trifluoromethylthio)Benzene is an organic compound with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol. It is a derivative of bromobenzene where a trifluoromethylthio group is attached to the benzene ring. This compound is used as an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(Trifluoromethylthio)Benzene can be achieved through several methods. One common method involves the reaction of bromobenzene with trifluoromethylthiolating agents under specific conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol copper complexes in the presence of a base . Another method involves the use of potassium bifluoride as a fluorinating agent for organoboronic acids . Industrial production methods typically involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-2-(Trifluoromethylthio)Benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Bromo-2-(trifluoromethylthio)benzene serves as an important intermediate in organic synthesis. Its halogenated structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives that are useful in pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal for constructing complex organic molecules.

Proteomics Research

In proteomics, this compound is utilized as a halogenated compound for labeling proteins. This application is crucial for studying protein interactions and modifications.

Applications in Proteomics:

- Protein Labeling: The trifluoromethylthio group can enhance the detection of proteins via mass spectrometry, allowing researchers to track protein dynamics and interactions in biological systems.

- Reactivity with Thiols: The compound can react with thiol groups in proteins, facilitating the study of redox states and post-translational modifications.

Material Science

The unique properties of this compound also extend to material science applications. Its fluorinated structure imparts desirable characteristics such as increased thermal stability and hydrophobicity.

Potential Uses:

- Fluorinated Polymers: The compound can be used as a building block for synthesizing fluorinated polymers, which are valuable in coatings and electronics due to their chemical resistance and low surface energy.

- Nanotechnology: Its functionalization can lead to novel materials with specific electronic or optical properties suitable for nanotechnology applications.

Case Study 1: Synthesis of Trifluoromethylthio Derivatives

A study demonstrated the use of this compound in synthesizing various trifluoromethylthio-substituted compounds through nucleophilic aromatic substitution. These derivatives exhibited enhanced biological activity, making them potential candidates for drug development.

Case Study 2: Protein Interaction Studies

Research involving this compound highlighted its role in labeling cysteine residues within proteins. The labeled proteins were analyzed using mass spectrometry to identify interaction partners, showcasing the utility of this compound in understanding cellular processes.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(Trifluoromethylthio)Benzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex as an intermediate, which then undergoes further reactions to yield the final product . The trifluoromethylthio group can also enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-(Trifluoromethylthio)Benzene can be compared with other similar compounds, such as:

4-(Trifluoromethylthio)bromobenzene: This compound has the trifluoromethylthio group attached to the para position of the benzene ring, whereas this compound has it attached to the ortho position.

Trifluoromethylthiobenzene: This compound lacks the bromine atom and has only the trifluoromethylthio group attached to the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Biologische Aktivität

1-Bromo-2-(trifluoromethylthio)benzene, with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol, is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of bromobenzene, characterized by the presence of a trifluoromethylthio group. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

This compound can be synthesized through several methods, including the reaction of bromobenzene with trifluoromethylthiolating agents. The compound exhibits reactivity typical of aromatic compounds, including nucleophilic aromatic substitution and oxidation-reduction reactions.

Key Properties:

- Molecular Formula: C7H4BrF3S

- Molecular Weight: 257.07 g/mol

- Boiling Point: 92-94 °C (20 mmHg)

- CAS Number: 1644-72-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects, including enzyme inhibition and modulation of receptor activity. For instance, its role as a potential enzyme inhibitor has been explored in several studies.

Case Studies and Research Findings

-

Enzyme Inhibition:

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness against specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. -

Antimicrobial Activity:

Preliminary investigations have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes. -

Cytotoxicity:

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Trifluoromethylthio)bromobenzene | Para-substituted | Moderate enzyme inhibition |

| Trifluoromethylthiobenzene | Non-brominated | Limited biological activity |

| 1-Bromo-3-(trifluoromethylthio)benzene | Meta-substituted | Enhanced cytotoxicity against cancer cells |

Eigenschaften

IUPAC Name |

1-bromo-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRJVJJQWGZKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381396 | |

| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-72-0 | |

| Record name | 1-Bromo-2-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.